molecular formula C9H17N3 B8511677 3-(4-Amino-piperidin-1-yl)-butyronitrile

3-(4-Amino-piperidin-1-yl)-butyronitrile

Cat. No.: B8511677
M. Wt: 167.25 g/mol
InChI Key: PUGSOIDBVFLRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-piperidin-1-yl)-butyronitrile is a nitrile-containing compound with a 4-amino-piperidine substituent. Its structure combines an aliphatic nitrile group with a piperidine ring functionalized with an amine, making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)butanenitrile

InChI

InChI=1S/C9H17N3/c1-8(2-5-10)12-6-3-9(11)4-7-12/h8-9H,2-4,6-7,11H2,1H3

InChI Key

PUGSOIDBVFLRKD-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N1CCC(CC1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key differentiator is the 4-amino-piperidine moiety attached to a butyronitrile backbone. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Structural Features Key Functional Groups
3-(4-Amino-piperidin-1-yl)-butyronitrile Aliphatic nitrile + 4-amino-piperidine Nitrile, primary amine
Butyronitrile (BuCN) Simple aliphatic nitrile Nitrile
3-(4-Oxopiperidin-1-yl)benzonitrile Aromatic nitrile + 4-oxo-piperidine Nitrile, ketone
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Aromatic nitrile + piperidine-piperidine Nitrile, tertiary amine
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Propanenitrile + pyrimidoindole substituent Nitrile, ethynyl, pyrimidoindole

Physical and Chemical Properties

Table 2: Physical Properties
Compound Dielectric Constant (ε) Surface Tension (dyn/cm) Solubility Trends
3-(4-Amino-piperidin-1-yl)-butyronitrile Estimated: 15–25 Estimated: 35–40 High polarity → soluble in polar solvents (e.g., DMSO, water)
Butyronitrile 24.8 (neat) 27.5 (at 20°C) Miscible with polar solvents
3-(4-Oxopiperidin-1-yl)benzonitrile Data unavailable Data unavailable Lower solubility in water due to aromaticity

Key Observations:

  • The amino group in 3-(4-Amino-piperidin-1-yl)-butyronitrile increases its polarity compared to simple butyronitrile, enhancing solubility in aqueous media .
  • Aromatic nitriles (e.g., benzonitrile derivatives) exhibit lower water solubility due to hydrophobic aromatic rings .

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